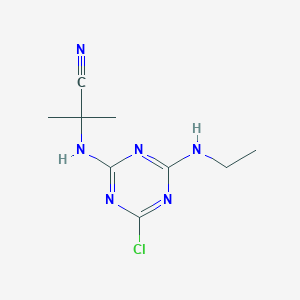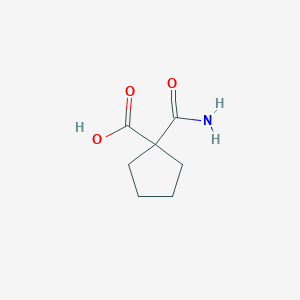
Glycidyl oleate
Descripción general
Descripción
Glycidyl oleate, also known as 2-Oxiranylmethyl (9Z)-9-octadecenoate, is a chemical compound with the molecular formula C21H38O3 . It has an average mass of 338.525 Da and a monoisotopic mass of 338.282104 Da .
Synthesis Analysis
Glycidyl esters such as glycidyl oleate can be formed during the refining process of edible oils at high temperatures . A method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the analysis of glycidyl fatty acid esters in oils . This method incorporates stable isotope dilution analysis (SIDA) for quantifying the target analytes .
Molecular Structure Analysis
The molecular structure of glycidyl oleate consists of a glycidyl group (an epoxide) attached to oleic acid, a monounsaturated fatty acid . The glycidyl group is highly reactive, which contributes to the compound’s properties and reactivity .
Chemical Reactions Analysis
Glycidyl oleate, like other glycidyl esters, can undergo various reactions due to the presence of the reactive epoxide group . For instance, glycidyl esters can be hydrolyzed by lipases to release glycidol . The formation of glycidyl esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature .
Physical And Chemical Properties Analysis
Glycidyl oleate is a colorless or pale yellow liquid . It has good solubility in organic solvents such as ethanol and acetone, but is almost insoluble in water .
Aplicaciones Científicas De Investigación
Food Processing
Glycidyl oleate, as a type of glycidyl ester (GE), is found in processed oils and is considered a potential mutagen or carcinogen . It’s formed during the deodorization process performed under high-temperature conditions during the production of edible oils .
Frying Foods
In a study investigating the effects of food type, frying frequency, and frying temperature on the formation of 3-Monochloropropane-1,2-diol Esters and Glycidyl Esters in palm oil during frying, it was found that glycidyl oleate was degraded more readily than other GEs .
Food Safety
Understanding the formation of glycidyl esters like glycidyl oleate during heat processing of frying foods is vital for reducing risks to human health . The toxicology of glycidyl esters has rarely been investigated, but the free forms of 3-MCPD and glycidol have been classified as group 2B (possible human carcinogens) and group 2A (probably carcinogenic to humans) carcinogens by the International Agency for Research on Cancer (IARC), respectively .
Commercially Prepared Foods
Glycidyl oleate, along with other glycidyl esters, are found in commercially prepared foods . A study analyzed 48 commercially prepared foods to identify other sources of exposure to glycidyl esters and found that all of them contained relatively high amounts of glycidyl esters .
Kinetic Studies
The estimated activation energy (Ea) of 1,2-bis-palmitoyl-3-chloropropanediol (Pa-Pa, 41.05 kJ/mol) was lower than those of the other three types of 3-MCPDE; this is the first theoretical explanation for why PO contains more 3-MCPD than other edible oils. Among GEs, glycidyl oleate was degraded more readily than other GEs .
Potential Health Risks
Glycidyl oleate, as a type of glycidyl ester, is degraded in vivo by the action of lipase to produce glycidol (2,3-epoxy-1-propanol), which contains a reactive epoxy site in its structure . This highlights the potential health risks associated with the consumption of foods containing glycidyl oleate.
Mecanismo De Acción
Target of Action
Glycidyl oleate, a type of glycidyl fatty acid ester (GE), primarily targets the lipid components of biological systems . It is known to interact with fatty acids such as palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2), and linolenic acid (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling .
Mode of Action
The interaction of glycidyl oleate with its targets involves chemical reactions under specific conditions . Glycidyl oleate can be formed by the reaction of oleic acid with glycidol under certain conditions . Once formed, glycidyl oleate can undergo further reactions, particularly under high-temperature conditions, such as those encountered during food processing or cooking .
Biochemical Pathways
Glycidyl oleate affects the metabolic pathways of fatty acids . It is involved in the biosynthesis of unsaturated fatty acids (UFAs), particularly oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3) . The formation of glycidyl oleate can influence these pathways, potentially leading to changes in the fatty acid composition of the system .
Pharmacokinetics
It is known that glycidyl oleate and other ges can be hydrolyzed by lipases to release glycidol . This suggests that glycidyl oleate could be metabolized in the body, with glycidol being one of the potential metabolites .
Result of Action
The action of glycidyl oleate results in the formation of glycidol, which is a genotoxic carcinogen . This indicates that the action of glycidyl oleate could potentially lead to DNA damage and other harmful effects at the molecular and cellular levels .
Action Environment
The action of glycidyl oleate is influenced by various environmental factors. For instance, the formation of glycidyl oleate is known to occur at high temperatures, such as during the deodorization process in edible oil production or during cooking . Additionally, the presence of other food ingredients, the type of cooking device used, and the duration of heating can also affect the formation of glycidyl oleate .
Direcciones Futuras
Research is ongoing to better understand the formation of glycidyl esters like glycidyl oleate in food and their potential health effects . For instance, studies are investigating the conditions under which glycidyl esters are formed in heated foods . This research could lead to strategies to reduce the levels of these compounds in food products.
Propiedades
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl oleate | |
CAS RN |
5431-33-4 | |
| Record name | Glycidyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















